2-Phenylpyrene
Overview
Description
2-Phenylpyrene is a polycyclic aromatic hydrocarbon (PAH) with the molecular formula C22H14. It consists of a pyrene core with a phenyl group attached at the 2-position. This compound is known for its unique structural properties and is used in various scientific research applications, particularly in the fields of chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Phenylpyrene can be synthesized through several methods. One common approach involves the cyclodehydrogenation (oxidative aryl-aryl coupling) of precursor compounds. For instance, a double or quadruple benzannulation reaction of alkynes promoted by Brønsted acid can be used to synthesize pyrenes and their derivatives . Another method involves the use of alkyne benzannulation reactions with various Lewis acids such as gold(III), platinum(II), ruthenium(II), indium(III), and antimony(V) .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using the aforementioned synthetic routes. The use of high-performance liquid chromatography (HPLC) for the separation and purification of this compound is also common .
Chemical Reactions Analysis
Types of Reactions: 2-Phenylpyrene undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized derivatives.
Reduction: The addition of hydrogen or removal of oxygen, resulting in reduced forms of the compound.
Substitution: This involves the replacement of a hydrogen atom with another atom or group, often using reagents like halogens or alkyl groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) is often employed.
Substitution: Halogens (e.g., bromine, chlorine) and alkylating agents are frequently used under various conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of quinones, while reduction may yield hydrogenated derivatives.
Scientific Research Applications
2-Phenylpyrene has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex polycyclic aromatic hydrocarbons and other organic compounds.
Biology: Studies have explored its interactions with biological molecules and its potential effects on living organisms.
Medicine: Research is ongoing to investigate its potential use in drug development and as a diagnostic tool.
Industry: It is used in the development of materials with specific photophysical properties, such as organic light-emitting diodes (OLEDs) and other electronic devices
Mechanism of Action
The mechanism of action of 2-Phenylpyrene involves its interaction with various molecular targets and pathways. Its effects are primarily mediated through its ability to intercalate into DNA, disrupt cellular processes, and generate reactive oxygen species (ROS). These interactions can lead to changes in gene expression, protein function, and cellular signaling pathways .
Comparison with Similar Compounds
Pyrene: A parent compound of 2-Phenylpyrene, known for its photophysical properties and use in various applications.
Teropyrene: Another extended PAH with unique photophysical characteristics, synthesized through complex benzannulation reactions.
Uniqueness of this compound: this compound stands out due to its specific structural configuration, which imparts unique photophysical properties and reactivity. Its ability to undergo various chemical reactions and its applications in diverse fields make it a valuable compound for scientific research and industrial applications.
Properties
IUPAC Name |
2-phenylpyrene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14/c1-2-5-15(6-3-1)20-13-18-11-9-16-7-4-8-17-10-12-19(14-20)22(18)21(16)17/h1-14H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCIRWPQIFNLNMJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC3=C4C(=C2)C=CC5=C4C(=CC=C5)C=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10199015 | |
Record name | 2-Phenylpyrene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10199015 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5101-28-0 | |
Record name | 2-Phenylpyrene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5101-28-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Phenylpyrene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005101280 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Phenylpyrene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10199015 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-phenylpyrene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.473 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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